molecular formula C10H8F3N B1421176 5-Methyl-2-(trifluoromethyl)phenylacetonitrile CAS No. 1017778-24-3

5-Methyl-2-(trifluoromethyl)phenylacetonitrile

Cat. No. B1421176
M. Wt: 199.17 g/mol
InChI Key: MSMNXWTULYNSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(trifluoromethyl)phenylacetonitrile (5-MTPN) is a chemical compound that has recently been studied for its potential applications in the field of scientific research. 5-MTPN is a versatile, low-cost, and safe precursor for the synthesis of various organic and inorganic compounds. It is a white solid with a melting point of 77°C and a boiling point of 136°C. It is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Scientific Research Applications

  • Catalysis and Pharmaceutical Intermediates : The compound is used in the synthesis of mono-methylated products of phenyl acetonitrile, which are in demand for the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketoprofen, Ibuprofen, and Naproxen. Notably, a study by Molleti and Yadav (2017) introduced a novel catalyst for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, an important pharmaceutical intermediate (Molleti & Yadav, 2017).

  • Organic Synthesis : It also plays a role in the synthesis of various polyazaheterocyclic compounds, as described in research by Tennant (1967) and Sutherland & Tennant (1974), where it's used in the formation of complex ring systems in organic chemistry (Tennant, 1967), (Sutherland & Tennant, 1974).

  • Material Science : In the field of material science, Chen, Su, and Hsiao (2020) discussed the synthesis and characterization of fluorinated polyimides derived from similar compounds, highlighting the role of such compounds in developing materials with improved properties like optical transparency and moisture adsorption (Chen, Su, & Hsiao, 2020).

  • Analytical Chemistry : In analytical chemistry, Koóš and Mosher (1993) studied α-Amino-α-trifluoromethyl-phenylacetonitrile for the 19F NMR determination of enantiomeric purity of acids, demonstrating its utility in analytical methodologies (Koóš & Mosher, 1993).

properties

IUPAC Name

2-[5-methyl-2-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N/c1-7-2-3-9(10(11,12)13)8(6-7)4-5-14/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMNXWTULYNSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(trifluoromethyl)phenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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